Levalbuterol

Beschreibung

Levosalbutamol, or levalbuterol, is a short-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). [Salbutamol] has been marketed as a racemic mixture, although beta2-agonist activity resides almost exclusively in the (R)-enantiomer. The enantioselective disposition of salbutamol and the possibility that (S)-salbutamol has adverse effects have led to the development of an enantiomerically pure (R)-salbutamol formulation known as levosalbutamol (levalbuterol).

Levalbuterol is a beta2-Adrenergic Agonist. The mechanism of action of levalbuterol is as an Adrenergic beta2-Agonist.

Levalbuterol is a short-acting sympathomimetic beta-2 adrenergic receptor agonist with bronchodilator activity. Levalbuterol binds to beta-2 adrenergic receptors in bronchial smooth muscle and activates intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation of bronchial smooth muscles. The increased cAMP concentrations also inhibit the release of inflammatory mediators, especially from mast cells.

LEVOSALBUTAMOL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and is indicated for asthma and has 2 investigational indications.

Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart. Salbutamol is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity. This lead to the development of levalbuterol, the single R-isomer of salbutamol. However, the high cost of levalbuterol compared to salbutamol has deterred wide-spread use of this enantiomerically pure version of the drug. Salbutamol is generally used for acute episodes of bronchospasm caused by bronchial asthma, chronic bronchitis and other chronic bronchopulmonary disorders such as chronic obstructive pulmonary disorder (COPD). It is also used prophylactically for exercise-induced asthma.

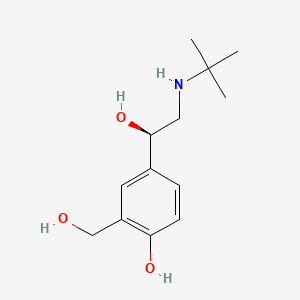

The R-isomer of albuterol.

Eigenschaften

IUPAC Name |

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUXUAQIAJITI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187964 | |

| Record name | Levalbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34391-04-3 | |

| Record name | (-)-Salbutamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34391-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levalbuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034391043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levosalbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levalbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedimethanol, α1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (α1R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVALBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDN2NBH5SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on Levalbuterol's Beta-2 Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Levalbuterol for the beta-2 adrenergic receptor (β2-AR). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological pathways and laboratory workflows.

Introduction

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist (SABA) widely used in the management of bronchospasm in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is mediated through selective binding to and activation of β2-ARs in the smooth muscle of the airways.[2] This activation initiates a signaling cascade that leads to bronchodilation.[2]

Racemic albuterol is a 50:50 mixture of the (R)- and (S)-enantiomers.[3] In vitro studies have consistently shown that the (R)-enantiomer, Levalbuterol, possesses a significantly higher binding affinity for the β2-AR compared to the (S)-enantiomer.[3][4] One study indicates that Levalbuterol has an affinity that is approximately 100 times greater than that of (S)-albuterol for the β2-receptor.[4] This stereoselectivity is a cornerstone of its pharmacological profile, leading to the development of the single-enantiomer formulation.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in drug design and development, typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). Lower Kd or Ki values indicate a higher binding affinity. The following tables summarize the available quantitative data for the binding affinity of Levalbuterol and its related compounds to adrenergic receptors.

Table 1: Binding Affinity (Ki) of Albuterol Enantiomers for Human Beta-1 and Beta-2 Adrenergic Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

| (R)-Albuterol (Levalbuterol) | β2-Adrenergic | 2,500 | [5] |

| Racemic Albuterol | β2-Adrenergic | Not specified | |

| (S)-Albuterol | β2-Adrenergic | Not specified | |

| (R)-Albuterol (Levalbuterol) | β1-Adrenergic | Not specified | |

| Racemic Albuterol | β1-Adrenergic | Not specified | |

| (S)-Albuterol | β1-Adrenergic | Not specified |

Note: Specific Ki values for each enantiomer and receptor subtype from direct comparative studies were not available in the searched literature. One source provided a Ki of 2,500 nM for "albuterol" without specifying the enantiomeric form.[5] It is widely reported that (R)-albuterol has a significantly higher affinity (lower Ki) than (S)-albuterol for the β2 receptor.[4]

Table 2: Adrenergic Receptor Selectivity Profile

| Compound | β2 vs. β1 Selectivity (fold) | β2 vs. β3 Selectivity (fold) | Reference |

| Racemic Albuterol (Salbutamol) | 29 | Not specified | [6] |

| Levalbuterol ((R)-Albuterol) | Not specified | Not specified |

Note: Quantitative selectivity data for Levalbuterol specifically was not found. The data for racemic albuterol indicates its preference for the β2 receptor over the β1 receptor.[6] No quantitative binding data for Levalbuterol at the β3-adrenergic receptor was identified in the search results.

Signaling Pathways

The binding of Levalbuterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit. This initiates a well-defined signaling cascade leading to the desired therapeutic effect of bronchodilation.

Figure 1. β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The determination of binding affinity constants such as Ki is most commonly achieved through radioligand binding assays. A competition binding assay is a robust method to determine the affinity of an unlabeled ligand (e.g., Levalbuterol) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol: Competition Radioligand Binding Assay for Levalbuterol

1. Objective: To determine the inhibition constant (Ki) of Levalbuterol for the human β2-adrenergic receptor.

2. Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity β-adrenergic antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or ¹²⁵I-Cyanopindolol (¹²⁵I-CYP).

-

Competitor: Levalbuterol hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-selective β-adrenergic antagonist (e.g., 10 µM Propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and scintillation fluid.

3. Membrane Preparation: a. Culture cells expressing the human β2-AR to near confluence. b. Harvest the cells and wash with PBS. c. Lyse the cells in a hypotonic buffer and homogenize. d. Centrifuge the homogenate at low speed to remove nuclei and debris. e. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. f. Resuspend the membrane pellet in assay buffer. g. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

4. Assay Procedure: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of Levalbuterol. b. Total Binding wells: Add a fixed concentration of radioligand (typically at or below its Kd) and the membrane preparation. c. Non-specific Binding wells: Add the radioligand, membrane preparation, and a high concentration of propranolol. d. Competition wells: Add the radioligand, membrane preparation, and varying concentrations of Levalbuterol (e.g., from 10⁻¹⁰ M to 10⁻⁴ M). e. Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). f. Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. g. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. h. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

5. Data Analysis: a. Calculate the specific binding at each Levalbuterol concentration: Specific Binding = Total Binding - Non-specific Binding. b. Plot the specific binding as a function of the log of the Levalbuterol concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Levalbuterol that inhibits 50% of the specific radioligand binding). d. Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Figure 2. Competition Radioligand Binding Assay Workflow.

Conclusion

Levalbuterol's therapeutic efficacy is fundamentally linked to its high-affinity binding to the β2-adrenergic receptor. While qualitative data strongly supports the superior affinity of the (R)-enantiomer over the (S)-enantiomer, this guide highlights the need for more publicly accessible, direct comparative studies that provide specific Ki values for Levalbuterol at all three beta-adrenergic receptor subtypes. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers aiming to further elucidate the binding characteristics and functional consequences of Levalbuterol and other β2-adrenergic agonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beta-Adrenergic Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levalbuterol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. Salbutamol Result Summary | BioGRID [thebiogrid.org]

The Dichotomy of a Chiral Drug: A Pharmacological Profile of Levalbuterol's Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Levalbuterol, the (R)-enantiomer of the racemic albuterol, is a cornerstone in the management of bronchoconstrictive disorders. While the therapeutic effects of racemic albuterol have long been attributed to this eutomer, a growing body of evidence reveals a complex and contrasting pharmacological profile for its counterpart, the (S)-enantiomer. This technical guide provides a comprehensive examination of the distinct properties of (R)- and (S)-albuterol, delving into their receptor binding affinities, functional activities, and downstream signaling pathways. Detailed experimental methodologies are provided for key assays, and quantitative data are summarized for direct comparison. This guide aims to equip researchers and drug development professionals with a thorough understanding of the enantiomeric pharmacology of albuterol, fostering informed approaches to respiratory therapeutics.

Introduction

Racemic albuterol, a 50:50 mixture of (R)- and (S)-albuterol, has been a first-line bronchodilator for decades.[1] The therapeutic action of albuterol is mediated through the activation of β2-adrenergic receptors (β2-AR) on airway smooth muscle cells, leading to bronchodilation.[2][3] It is now well-established that the (R)-enantiomer, levalbuterol, is the active component responsible for this therapeutic effect.[1] Conversely, the (S)-enantiomer, once considered inert, is now implicated in a range of non-therapeutic and potentially detrimental effects, including pro-inflammatory and bronchoconstrictive properties.[4][5] Understanding the distinct pharmacological profiles of these enantiomers is critical for optimizing therapeutic strategies and developing novel respiratory medicines.

Comparative Pharmacological Profiles

The pharmacological actions of (R)- and (S)-albuterol diverge significantly, from receptor interaction to cellular and physiological responses.

Receptor Binding Affinity

The primary determinant of the differential effects of albuterol's enantiomers lies in their affinity for the β2-adrenergic receptor. (R)-albuterol exhibits a substantially higher affinity for the β2-AR compared to (S)-albuterol.[6] This stereoselectivity is the basis for the potent bronchodilatory activity of the (R)-enantiomer, while the (S)-enantiomer is a weak binder to this receptor.

Functional Activity

The functional consequences of receptor binding are starkly different between the two enantiomers.

-

(R)-Albuterol (Levalbuterol): As the eutomer, (R)-albuterol is a potent agonist of the β2-AR. Its binding initiates a canonical signaling cascade involving the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[2][7] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), activation of protein kinase A (PKA), and subsequent relaxation of airway smooth muscle, resulting in bronchodilation.[2][7]

-

(S)-Albuterol: The distomer, (S)-albuterol, does not activate the β2-AR to any significant degree and is considered functionally inactive at this receptor in terms of bronchodilation.[4][5] However, studies have revealed that (S)-albuterol is not biologically inert. It has been shown to possess pro-inflammatory properties and may even exacerbate bronchoconstriction.[4][5][6] Some evidence suggests that (S)-albuterol can increase intracellular calcium concentrations in airway smooth muscle cells, a mechanism that would oppose the bronchodilatory effects of (R)-albuterol.[1][5]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the enantiomers of albuterol, highlighting their distinct pharmacological properties.

| Parameter | (R)-Albuterol (Levalbuterol) | (S)-Albuterol | Reference |

| Receptor Binding Affinity (Ki) | Significantly higher affinity for β2-AR | Significantly lower affinity for β2-AR | [6] |

| Adenylyl Cyclase Activation (EC50) | Potent agonist | No significant activation | [8] |

| Intracellular Calcium ([Ca2+]i) Mobilization (EC50) | Decreases [Ca2+]i | Increases [Ca2+]i (EC50: ~8.48) | [9] |

| Bronchodilation | Potent bronchodilator | No bronchodilatory effect | [1] |

| Inflammatory Response | May have anti-inflammatory effects | Pro-inflammatory effects | [4][5][6] |

Signaling Pathways

The divergent pharmacological effects of (R)- and (S)-albuterol can be attributed to their engagement with distinct cellular signaling pathways.

(R)-Albuterol Signaling Pathway

The bronchodilatory effects of (R)-albuterol are mediated through the classical Gs-protein coupled receptor pathway.

(S)-Albuterol Signaling Pathway

The pro-constrictory and pro-inflammatory effects of (S)-albuterol are thought to be mediated through pathways distinct from the classical β2-AR agonism, potentially involving Gq-protein coupling and intracellular calcium mobilization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profiles of albuterol's enantiomers.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of (R)- and (S)-albuterol for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., lung) or cultured cells expressing β2-AR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol), and varying concentrations of the unlabeled competitor ((R)- or (S)-albuterol).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist like propranolol).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Functional Assay

This assay measures the ability of (R)- and (S)-albuterol to stimulate the production of cAMP.

Methodology:

-

Cell Culture and Treatment:

-

Culture human bronchial smooth muscle cells (or other cells endogenously or recombinantly expressing β2-AR) in appropriate media.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of (R)- or (S)-albuterol for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

In Vivo Bronchoconstriction Model (Guinea Pig)

This model assesses the bronchoconstrictive or bronchodilatory effects of the albuterol enantiomers in a living organism.

Methodology:

-

Animal Preparation:

-

Anesthetize guinea pigs and cannulate the trachea for mechanical ventilation.

-

Monitor respiratory parameters such as airway resistance and lung compliance.

-

-

Bronchoconstriction Induction:

-

Drug Administration and Measurement:

-

Administer aerosolized (R)- or (S)-albuterol at various doses.

-

Continuously measure the changes in airway resistance and lung compliance to assess the degree of bronchodilation or any further constriction.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the bronchoconstrictor response for each dose of the test substance.

-

Determine the dose-response relationship for the bronchodilatory effect of (R)-albuterol.

-

Intracellular Calcium Measurement

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to (S)-albuterol.

Methodology:

-

Cell Preparation and Dye Loading:

-

Fluorescence Microscopy:

-

Mount the coverslip on a fluorescence microscope equipped with a system for ratiometric imaging.

-

Excite the Fura-2 loaded cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the fluorescence emission at a single wavelength (e.g., 510 nm).[12]

-

-

Cell Stimulation and Data Acquisition:

-

Perfuse the cells with a buffer containing (S)-albuterol at various concentrations.

-

Continuously record the fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (340/380 nm). This ratio is proportional to the [Ca2+]i.

-

Calibrate the fluorescence ratio to absolute [Ca2+]i values using standard calibration techniques.

-

Plot the change in [Ca2+]i over time to observe the cellular response to (S)-albuterol.

-

Conclusion

The pharmacological profile of levalbuterol's enantiomers presents a clear dichotomy. (R)-albuterol is the therapeutically active eutomer, potently activating the β2-adrenergic receptor to induce bronchodilation through the canonical Gs-adenylyl cyclase-cAMP pathway. In contrast, (S)-albuterol, the distomer, is largely inactive at the β2-AR but exhibits distinct and potentially detrimental pro-inflammatory and pro-constrictory effects, likely mediated through alternative signaling pathways involving intracellular calcium. This in-depth guide provides the foundational knowledge, quantitative data, and detailed experimental methodologies necessary for researchers and drug development professionals to further investigate and leverage the stereospecific pharmacology of albuterol in the pursuit of more effective and safer respiratory therapeutics. A thorough understanding of these enantiomeric differences is paramount for the rational design of future bronchodilator therapies.

References

- 1. Comparison of R-, S-, and RS-albuterol interaction with human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Different Effect of R and S Albuterol on Proliferation and Migration of Airway Smooth Muscle Cells [scirp.org]

- 4. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histamine dose-response curves in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Levalbuterol's Modulation of Cyclic AMP in Lung Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levalbuterol, the (R)-enantiomer of albuterol, is a selective β2-adrenergic receptor agonist that plays a critical role in the relaxation of airway smooth muscle. Its therapeutic effect is primarily mediated through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to understanding levalbuterol's action on cAMP signaling in lung tissue. The information presented herein is intended to support research and development efforts in the field of respiratory therapeutics.

Introduction

Levalbuterol is a cornerstone in the treatment of bronchoconstriction associated with asthma and chronic obstructive pulmonary disease (COPD). As the pharmacologically active enantiomer of racemic albuterol, levalbuterol exhibits a higher affinity and selectivity for the β2-adrenergic receptor, leading to a more favorable therapeutic profile. The binding of levalbuterol to these receptors on human airway smooth muscle (HASM) cells initiates a signaling cascade that results in the accumulation of intracellular cAMP. This second messenger is pivotal in orchestrating the downstream events that lead to bronchodilation.[1] This document will explore the intricacies of this process, presenting key quantitative data and the methodologies used to obtain them.

Levalbuterol's Signaling Pathway

The mechanism of action of levalbuterol begins with its binding to the β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of airway smooth muscle cells. This interaction stimulates the associated Gs alpha subunit of the G-protein, which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.

The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, most notably inhibiting myosin light-chain kinase (MLCK). The inhibition of MLCK prevents the phosphorylation of myosin, which is a critical step for muscle contraction. This ultimately results in the relaxation of the airway smooth muscle, leading to bronchodilation.

Quantitative Pharmacological Data

The efficacy and potency of levalbuterol are determined by its binding affinity to the β2-adrenergic receptor and its ability to stimulate cAMP production.

Receptor Binding Affinity

In vitro studies have demonstrated that levalbuterol has a significantly higher binding affinity for the β2-adrenergic receptor compared to its (S)-enantiomer and the racemic mixture of albuterol.

| Compound | Relative Binding Affinity to Human β2-Adrenergic Receptor |

| Levalbuterol ((R)-albuterol) | ~2-fold greater than racemic albuterol |

| (S)-albuterol | ~100-fold lower than levalbuterol |

| Racemic Albuterol | - |

Data sourced from preclinical studies.

Cyclic AMP Production

The functional consequence of levalbuterol's high binding affinity is a potent stimulation of intracellular cAMP production. A key finding from studies on human bronchial smooth muscle cells is the negative impact of the (S)-enantiomer on levalbuterol-induced cAMP synthesis.

| Condition | Effect on Levalbuterol-Induced cAMP Release |

| Levalbuterol alone | Baseline stimulation |

| Levalbuterol + (S)-albuterol | Attenuated by 65% |

This data highlights the potential for the (S)-isomer in racemic albuterol to counteract the therapeutic effects of the (R)-isomer.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of levalbuterol.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of levalbuterol for the human β2-adrenergic receptor.

Objective: To quantify the binding affinity of levalbuterol to the human β2-adrenergic receptor.

Materials:

-

Human lung tissue or cells expressing human β2-adrenergic receptors (e.g., human airway smooth muscle cells).

-

Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).

-

Competitor: Levalbuterol hydrochloride.

-

Non-specific binding control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize human lung tissue or cultured cells in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of levalbuterol concentrations.

-

Total Binding: Add assay buffer, a fixed concentration of [³H]-CGP 12177 (typically at its Kd concentration), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H]-CGP 12177, propranolol (10 µM), and the membrane preparation.

-

Competitive Binding: Add assay buffer, [³H]-CGP 12177, varying concentrations of levalbuterol, and the membrane preparation.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the levalbuterol concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of levalbuterol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular cAMP Measurement Assay

This protocol describes a method for quantifying the dose-dependent effect of levalbuterol on intracellular cAMP accumulation in human airway smooth muscle cells.

Objective: To determine the EC50 of levalbuterol for cAMP production in human airway smooth muscle cells.

Materials:

-

Primary human airway smooth muscle (HASM) cells.

-

Cell culture medium (e.g., SmGM-2).

-

Levalbuterol hydrochloride.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., ELISA, FRET-based, or HTRF-based).

-

Lysis buffer (provided with the cAMP assay kit).

-

Microplate reader.

Procedure:

-

Cell Culture:

-

Culture HASM cells in appropriate growth medium until they reach 80-90% confluency.

-

Seed the cells into a 96-well plate at a density of approximately 20,000 cells per well and allow them to adhere overnight.

-

-

Cell Stimulation:

-

Wash the cells once with serum-free medium.

-

Pre-incubate the cells with IBMX (e.g., 100 µM) in serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of levalbuterol (e.g., from 10⁻¹² M to 10⁻⁵ M) or forskolin (e.g., 10 µM) to the wells. Include a vehicle control (medium with IBMX only).

-

Incubate the plate for 15 minutes at 37°C.

-

-

Cell Lysis and cAMP Quantification:

-

Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

-

Incubate for the time specified in the kit's protocol to ensure complete cell lysis and release of intracellular cAMP.

-

Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., add detection reagents and measure fluorescence or luminescence).

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the levalbuterol concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value (the concentration of levalbuterol that produces 50% of the maximal response).

-

Conclusion

Levalbuterol's therapeutic efficacy in obstructive airway diseases is fundamentally linked to its ability to modulate intracellular cAMP levels in lung tissue. As the more active (R)-enantiomer of albuterol, it demonstrates superior binding affinity to the β2-adrenergic receptor, leading to a potent increase in cAMP and subsequent bronchodilation. The provided experimental protocols offer a framework for the quantitative assessment of these pharmacological properties, which is essential for the continued development and optimization of β2-adrenergic agonists. Understanding the nuances of levalbuterol's interaction with its receptor and the resulting downstream signaling is paramount for advancing the treatment of respiratory diseases.

References

Cellular Effects of Levalbuterol on Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levalbuterol, the (R)-enantiomer of albuterol, is a selective beta-2 adrenergic receptor agonist widely used for its bronchodilatory effects in the treatment of asthma and other respiratory diseases. Beyond its established role in smooth muscle relaxation, levalbuterol exerts significant cellular effects on mast cells, key effector cells in allergic and inflammatory responses. This technical guide provides an in-depth analysis of the cellular mechanisms by which levalbuterol modulates mast cell degranulation. A critical aspect of this analysis is the contrasting effects of levalbuterol and its stereoisomer, (S)-albuterol. While levalbuterol is generally understood to stabilize mast cells and inhibit the release of pro-inflammatory mediators, (S)-albuterol has been shown to exert pro-inflammatory effects. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to provide a comprehensive resource for researchers in the field.

Quantitative Data on the Effects of Albuterol Enantiomers on Mast Cell Mediator Release

Table 1: Inhibitory Effects of Beta-2 Adrenergic Agonists on Mast Cell Mediator Release

| Agonist | Cell Type | Mediator | Method of Detection | Concentration | Percent Inhibition | IC50 | Reference |

| Salbutamol | Human Lung Mast Cells | Histamine | Fluorometric Assay | 10 µM | 39% | Not Determined | [1] |

| Salbutamol | Human Skin Mast Cells | TNF-α | ELISA | 100 nM | 74% | 29 nM | [2] |

| Formoterol | Human Lung Mast Cells | Histamine | Fluorometric Assay | 10⁻¹⁰–10⁻⁶ M | Concentration-dependent | 2 x 10⁻¹¹ M | [3][4] |

Table 2: Pro-inflammatory Effects of (S)-Albuterol on Mast Cell Mediator Release

| Mediator | Cell Type | Stimulation | (S)-Albuterol Concentration | Percent Increase in Release | Reference |

| Secreted Histamine | Murine Mast Cells | IgE Cross-linking | 10⁻⁷ M | ~19.9% | [5][6] |

| Total Histamine | Murine Mast Cells | IgE Cross-linking | 10⁻⁷ M | ~18.3% | [5][6] |

| Histamine (6h post-stimulation) | Murine Mast Cells | IgE Cross-linking | 10⁻⁷ M | ~18.3% | [5] |

| Histamine (24h post-stimulation) | Murine Mast Cells | IgE Cross-linking | 10⁻⁷ M | ~24.0% | [5] |

| IL-4 Secretion | Murine Mast Cells | IgE Cross-linking | 10⁻⁷ M | ~58.8% | [5] |

Signaling Pathways

The cellular effects of levalbuterol on mast cell degranulation are primarily mediated through the beta-2 adrenergic receptor signaling pathway, leading to mast cell stabilization. In contrast, (S)-albuterol appears to activate pro-degranulation pathways, potentially involving calcium mobilization.

Levalbuterol-Mediated Inhibition of Mast Cell Degranulation

Levalbuterol binds to beta-2 adrenergic receptors on the mast cell surface, initiating a signaling cascade that inhibits degranulation. This pathway is centered around the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA is thought to phosphorylate various downstream targets that interfere with the machinery of granule exocytosis. Additionally, some evidence suggests that beta-2 adrenergic signaling may inhibit the pro-inflammatory transcription factor NF-κB, although this has been more extensively studied in other cell types.[7][8][9]

(S)-Albuterol-Mediated Enhancement of Mast Cell Degranulation

The pro-inflammatory effects of (S)-albuterol are less well-characterized but are thought to involve an increase in intracellular calcium ([Ca²⁺]i), a critical trigger for mast cell degranulation.[5] This increase in calcium may subsequently activate various downstream signaling molecules that promote the synthesis and release of inflammatory mediators.

Experimental Protocols

The following section details a representative experimental protocol for assessing the effect of levalbuterol on IgE-mediated mast cell degranulation, using the beta-hexosaminidase release assay. This protocol is a synthesis of methodologies described in the literature.[10][11][12]

Beta-Hexosaminidase Release Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

4.1.1 Materials

-

Mast cell line (e.g., RBL-2H3) or primary mast cells

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

Levalbuterol stock solution

-

Tyrode's buffer (or similar balanced salt solution)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

0.1 M citrate buffer, pH 4.5

-

0.1% Triton X-100 in Tyrode's buffer (for cell lysis)

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

96-well cell culture plates

-

Microplate reader

4.1.2 Experimental Workflow

4.1.3 Detailed Procedure

-

Cell Seeding: Seed mast cells (e.g., RBL-2H3 at 1 x 10⁵ cells/well) in a 96-well flat-bottom plate and allow them to adhere overnight.

-

Sensitization: Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in culture medium overnight at 37°C.

-

Washing: The next day, gently wash the cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.

-

Pre-incubation with Levalbuterol: Add Tyrode's buffer containing various concentrations of levalbuterol (or vehicle control) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation: Add DNP-BSA (e.g., 100 ng/mL) to the wells to induce IgE cross-linking and mast cell degranulation. Incubate for a defined period (e.g., 1 hour) at 37°C.

-

Sample Collection: Centrifuge the plate at 4°C to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Cell Lysis: To determine the total amount of β-hexosaminidase, lyse the remaining cells in each well by adding Tyrode's buffer containing 0.1% Triton X-100.

-

Enzymatic Reaction: In a separate 96-well plate, mix a sample of the supernatant or cell lysate with the pNAG substrate solution in citrate buffer. Incubate at 37°C for 1-2 hours.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The solution will turn yellow.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation of Percent Release: The percentage of β-hexosaminidase release is calculated as follows: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

Conclusion

Levalbuterol, through its action as a beta-2 adrenergic receptor agonist, is understood to play an inhibitory role in mast cell degranulation, primarily through the cAMP-PKA signaling pathway. This stands in stark contrast to its enantiomer, (S)-albuterol, which exhibits pro-inflammatory properties by enhancing the release of histamine and IL-4, likely through a calcium-dependent mechanism. While direct quantitative data on the mast cell-stabilizing effects of levalbuterol are not extensively documented, the well-established mechanism of action of beta-2 agonists provides a strong basis for its anti-inflammatory potential beyond bronchodilation. The experimental protocols and signaling pathways detailed in this guide offer a framework for further investigation into the precise cellular and molecular effects of levalbuterol on mast cells, which may inform the development of more targeted therapies for allergic and inflammatory diseases.

References

- 1. Inhibition of IgE-dependent histamine release from human dispersed lung mast cells by anti-allergic drugs and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of beta 2-agonists: inhibition of TNF-alpha release from human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Desensitisation of mast cell β2-adrenoceptor-mediated responses by salmeterol and formoterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-allergic activity of formoterol, a new beta-adrenoceptor stimulant, and salbutamol in human leukocytes and human lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. (S)-albuterol increases the production of histamine and IL-4 in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β2-Adrenergic receptors in immunity and inflammation: stressing NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mast cell beta2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The effect of IgE-mediated mast cell degranulation on the expression of experimental contact sensitivity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Levalbuterol's Impact on Intracellular Calcium Concentration in Airway Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levalbuterol, the (R)-enantiomer of albuterol, is a potent and selective short-acting β2-adrenergic receptor agonist (SABA) utilized clinically for the management of bronchospasm in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect, bronchodilation, is intricately linked to its ability to modulate intracellular calcium ([Ca2+]i) levels in airway smooth muscle (ASM) cells. This technical guide provides an in-depth examination of the molecular mechanisms by which levalbuterol influences [Ca2+]i, contrasting its action with that of its counterpart, (S)-albuterol. It includes a summary of quantitative data, detailed experimental protocols for measuring intracellular calcium, and signaling pathway diagrams to elucidate the core processes.

Introduction: The Role of Calcium in Bronchoconstriction

The contraction of airway smooth muscle is a calcium-dependent process. An increase in cytosolic [Ca2+]i is the primary trigger for the cascade of events leading to muscle contraction and airway narrowing. This calcium influx can be initiated by various bronchoconstricting stimuli. Conversely, agents that reduce intracellular calcium concentration promote muscle relaxation and bronchodilation.[3][4] Levalbuterol exerts its therapeutic effect by functionally antagonizing this process, promoting smooth muscle relaxation regardless of the specific spasmogen involved.[5]

Levalbuterol's Core Mechanism of Action

Levalbuterol's primary mechanism involves the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][3] This interaction initiates a well-defined signaling cascade:

-

Receptor Activation: Levalbuterol binds selectively to the β2-adrenergic receptor.[6]

-

G-Protein Coupling: This binding activates the associated heterotrimeric Gs protein.[7]

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[5][6]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][5]

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP activate cAMP-dependent protein kinase A (PKA).[3][8]

This PKA activation is the pivotal point from which the signal diverges to effect a reduction in intracellular calcium.[7]

Direct Effects on Intracellular Calcium Homeostasis

The activation of PKA by the levalbuterol-induced cAMP surge leads to the phosphorylation of several target proteins, which collectively decrease the cytosolic calcium concentration through multiple mechanisms:[3][6][7]

-

Inhibition of Calcium Influx: PKA-mediated phosphorylation is proposed to inhibit the influx of Ca2+ through voltage-gated calcium channels in the cell membrane.[4]

-

Enhanced Calcium Efflux: The signaling cascade enhances the activity of pumps that actively transport Ca2+ out of the cell.[4]

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA inhibits the phosphorylation of myosin light chain, a critical calcium-dependent step required for muscle contraction.[5][6] This effectively desensitizes the contractile apparatus to calcium.

A study using salbutamol (of which levalbuterol is the active component) on porcine airway smooth muscle cells demonstrated that the β2-agonist decreased the frequency of acetylcholine-induced [Ca2+]i oscillations in a concentration-dependent manner, completely inhibiting them at 1 µM.[4] The research concluded that these effects were due to the inhibition of Ca2+ influx and enhancement of Ca2+ efflux, with little effect on Ca2+ release from intracellular stores like the sarcoplasmic reticulum.[4]

The Contrasting Role of (S)-Albuterol

Racemic albuterol, the most commonly used formulation, is a 50:50 mixture of levalbuterol ((R)-albuterol) and (S)-albuterol.[9] While once considered inert, (S)-albuterol is now known to possess pharmacological activity that can counteract the therapeutic effects of levalbuterol.[9][10]

Crucially, (S)-albuterol has been shown to increase intracellular calcium concentration in airway smooth muscle cells.[9][10][11] This paradoxical effect is mediated through a pathway distinct from the β2-adrenergic receptor:

-

Muscarinic Receptor Cross-Reactivity: Evidence suggests that (S)-albuterol cross-reacts with muscarinic receptors.[11]

-

Phospholipase C Activation: This interaction appears to activate a phospholipase C (PLC)-dependent mechanism, which leads to the generation of inositol 1,4,5-trisphosphate (IP3).[11]

-

IP3-Mediated Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytosol, thereby increasing [Ca2+]i and potentially promoting bronchoconstriction.[11]

The slower metabolism and elimination of (S)-albuterol compared to levalbuterol means it can persist longer in tissues, potentially contributing to adverse effects or a blunting of the therapeutic response to the racemic mixture.[9][10]

Quantitative Data Summary

The following table summarizes the reported effects of albuterol enantiomers on intracellular calcium and related cellular responses in airway cells.

| Compound | Target Cell Type | Concentration | Effect on Intracellular Ca2+ ([Ca2+]i) | Key Findings & Citations |

| Levalbuterol ((R)-Albuterol) | Airway Smooth Muscle | Not specified | Decreases [Ca2+]i | Leads to smooth muscle relaxation and bronchodilation via the cAMP/PKA pathway.[3][5][6] |

| Salbutamol (Racemic) | Porcine Airway Smooth Muscle | 1 nM - 1 µM | Decreases frequency of [Ca2+]i oscillations | The inhibitory effect was concentration-dependent, with complete inhibition at 1 µM.[4] |

| (S)-Albuterol | Bovine Tracheal Smooth Muscle | >10 pM | Increases [Ca2+]i | Induced Ca2+ oscillations reaching 1-2 µM; effect blocked by muscarinic antagonists.[11] |

| (S)-Albuterol | Airway Smooth Muscle | Not specified | Increases [Ca2+]i | Contributes to bronchoconstriction and airway hyperresponsiveness.[9][10] |

Experimental Protocols for Measuring [Ca2+]i

Measuring changes in intracellular calcium concentration in airway cells is commonly achieved using fluorescent calcium indicators. The following is a generalized protocol adaptable for cell lines (e.g., human bronchial smooth muscle cells) or freshly dissociated primary cells, using a ratiometric dye like Fura-2 AM.

Protocol: Measurement of [Ca2+]i using Fura-2 AM and a Fluorescence Plate Reader

A. Materials and Reagents:

-

Human airway smooth muscle cells

-

Cell culture medium (e.g., DMEM/F-12)

-

Fura-2 AM (acetoxymethyl ester) dye

-

Pluronic F-127

-

Probenecid

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Levalbuterol, (S)-Albuterol, and other test compounds

-

Ionomycin (for maximal Ca2+ response)

-

EGTA (for minimal Ca2+ response/chelation)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with dual-wavelength excitation capability (e.g., 340 nm and 380 nm) and injectors.

B. Cell Preparation and Dye Loading:

-

Cell Seeding: Plate airway smooth muscle cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and grow to near-confluence.

-

Dye Preparation: Prepare a Fura-2 AM loading solution. A typical solution contains Fura-2 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02%) to aid dispersion, and Probenecid (e.g., 1-2.5 mM) to inhibit dye extrusion from the cells, all dissolved in a physiological buffer.

-

Cell Loading: Wash the cells once with the buffer. Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[12]

-

De-esterification: After incubation, wash the cells twice with the buffer (containing Probenecid) to remove extracellular dye. Add fresh buffer and allow the cells to rest for ~15-30 minutes at room temperature to ensure complete de-esterification of the dye by intracellular esterases.[12]

C. Fluorescence Measurement:

-

Instrument Setup: Configure the fluorescence plate reader to measure emission at ~510 nm while alternating excitation between 340 nm (for Ca2+-bound Fura-2) and 380 nm (for Ca2+-free Fura-2).[12]

-

Baseline Reading: Place the plate in the reader and record the baseline fluorescence ratio (F340/F380) for several cycles (e.g., 1-2 minutes) to establish a stable baseline.

-

Compound Addition: Utilize the plate reader's injectors to add the test compound (e.g., levalbuterol) to the wells.

-

Post-Stimulation Reading: Immediately following injection, continue to record the F340/F380 ratio over time (e.g., 5-10 minutes) to capture the dynamic change in intracellular calcium.[13]

-

Calibration (Optional but Recommended): At the end of the experiment, add ionomycin to elicit a maximal calcium response (Rmax), followed by the addition of a calcium chelator like EGTA to determine the minimal response (Rmin). These values can be used with the Grynkiewicz equation to convert fluorescence ratios to absolute calcium concentrations.

D. Data Analysis:

-

Calculate the ratio of the fluorescence intensities (Emission at 510nm from 340nm excitation / Emission at 510nm from 380nm excitation).[12]

-

Normalize the data by dividing the ratio at each time point by the average baseline ratio.

-

Plot the normalized ratio over time to visualize the change in [Ca2+]i in response to the stimulus.

Conclusion and Implications

Levalbuterol's efficacy as a bronchodilator is fundamentally linked to its ability to decrease intracellular calcium concentration in airway smooth muscle cells. It achieves this through a canonical β2-adrenergic receptor/cAMP/PKA signaling pathway that inhibits calcium influx and enhances its removal from the cytosol.[4][6] Understanding this mechanism is critical, particularly in the context of racemic albuterol, where the (S)-enantiomer exerts opposing effects by increasing intracellular calcium via a separate signaling route.[11] For researchers and drug development professionals, this knowledge underscores the potential therapeutic advantages of using the pure (R)-enantiomer to maximize the desired calcium-lowering and bronchodilatory effects while avoiding the counterproductive, pro-contractile actions of the (S)-enantiomer. Future research may focus on further quantifying these differential effects and exploring downstream targets of the PKA pathway in specific airway cell populations.

References

- 1. What is the mechanism of Levalbuterol? [synapse.patsnap.com]

- 2. Levalbuterol vs. Albuterol: How Do They Differ? [verywellhealth.com]

- 3. What is the mechanism of Levosalbutamol sulphate? [synapse.patsnap.com]

- 4. Effects of salbutamol on intracellular calcium oscillations in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levosalbutamol - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Levalbuterol Tartrate? [synapse.patsnap.com]

- 7. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Albuterol vs Levalbuterol [pontevitarx.com]

- 11. [PDF] (S)-Albuterol increases intracellular free calcium by muscarinic receptor activation and a phospholipase C-dependent mechanism in airway smooth muscle. | Semantic Scholar [semanticscholar.org]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biocompare.com [biocompare.com]

Preclinical Profile of Levalbuterol: A Technical Guide to its Bronchoprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist utilized in the management of bronchospasm associated with obstructive airway diseases.[1] Its therapeutic efficacy stems from its targeted action on the β2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation.[2] Preclinical investigations have been pivotal in elucidating the bronchoprotective mechanisms of Levalbuterol, distinguishing its pharmacological profile from its racemic counterpart, albuterol. This technical guide provides an in-depth overview of the preclinical studies that have defined the bronchoprotective effects of Levalbuterol, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies, highlighting Levalbuterol's receptor binding affinity and its anti-inflammatory properties.

Table 1: Receptor Binding Affinity of Albuterol Enantiomers

| Enantiomer | Relative Binding Affinity for β2-Adrenergic Receptor |

| Levalbuterol ((R)-albuterol) | ~2-fold greater than racemic albuterol |

| (S)-albuterol | ~100-fold less than Levalbuterol |

Source: Data derived from in vitro studies on human beta-adrenergic receptors as cited in the Xopenex® (levalbuterol HCl) Inhalation Solution Label.[3]

Table 2: Effect of Levalbuterol on Pro-inflammatory Cytokine Production in Murine Tracheal Epithelial Cells

| Treatment | IL-6 Production (pg/mL) | GM-CSF Production (pg/mL) | G-CSF Production (pg/mL) | MCP-1 Production (pg/mL) | MIP-1α Production (pg/mL) |

| LPS (100 ng/mL) | 1573 ± 118 | 148 ± 12 | 115 ± 9 | 458 ± 35 | 45 ± 4 |

| (R)-albuterol (10⁻⁶M) + Cortisone (10⁻⁶M) + LPS | 780 ± 62 | 75 ± 6 | 58 ± 5 | 230 ± 18 | 23 ± 2 |

| TNFα (10 ng/mL) | 2150 ± 172 | 202 ± 16 | 158 ± 13 | 628 ± 50 | 62 ± 5 |

| (R)-albuterol (10⁻⁶M) + Cortisone (10⁻⁶M) + TNFα | 1097 ± 88 | 103 ± 8 | 81 ± 6 | 320 ± 26 | 32 ± 3 |

*p ≤ 0.05 compared to LPS or TNFα alone. Data are presented as mean ± SEM. Source: Adapted from a study on transformed murine Club cells (MTCC), an in vitro model of airway epithelial cells.[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the core experimental protocols used to evaluate the bronchoprotective effects of Levalbuterol.

Isolated Guinea Pig Tracheal Ring Preparation

This in vitro model is fundamental for assessing the direct relaxant effect of bronchodilators on airway smooth muscle.

Objective: To determine the concentration-dependent relaxation effect of Levalbuterol on pre-contracted guinea pig tracheal smooth muscle.

Methodology:

-

Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is carefully excised. The trachea is cleaned of adhering connective tissue and cut into rings, typically 2-3 mm in width.

-

Mounting: Each tracheal ring is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration and Pre-contraction: The tracheal rings are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes. Following equilibration, the tissues are contracted with a spasmogen such as histamine (e.g., 10⁻⁶ M) or acetylcholine to induce a stable contractile tone.

-

Drug Administration: Once a stable contraction plateau is achieved, cumulative concentrations of Levalbuterol are added to the organ bath. The relaxant response is recorded as a percentage of the pre-induced contraction.

-

Data Analysis: Concentration-response curves are plotted, and parameters such as the EC50 (the concentration of Levalbuterol that produces 50% of the maximal relaxation) are calculated to determine its potency.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model evaluates the protective effect of Levalbuterol against a known bronchoconstrictor.

Objective: To assess the ability of Levalbuterol to inhibit or reverse bronchoconstriction induced by histamine in a whole-animal model.

Methodology:

-

Animal Preparation: Conscious or anesthetized guinea pigs are placed in a whole-body plethysmograph to measure airway resistance and conductance.

-

Baseline Measurement: Baseline respiratory parameters, such as specific airway resistance (sRaw) or enhanced pause (Penh), are recorded.[4]

-

Levalbuterol Administration: Levalbuterol is administered via a specified route, typically inhalation (nebulization) or intraperitoneal injection, at various doses.

-

Histamine Challenge: After a predetermined time following Levalbuterol administration, the animals are challenged with an aerosolized solution of histamine dihydrochloride (e.g., 0.1-1 mg/mL in saline) for a fixed duration.[5]

-

Post-Challenge Measurement: Respiratory parameters are continuously monitored during and after the histamine challenge to determine the degree of bronchoconstriction.

-

Data Analysis: The protective effect of Levalbuterol is quantified by comparing the changes in respiratory parameters in the Levalbuterol-treated group to a vehicle-control group. The percentage of inhibition of the histamine-induced bronchoconstriction is calculated.

Mast Cell Degranulation Assay

This assay investigates the potential of Levalbuterol to stabilize mast cells, thereby preventing the release of inflammatory mediators.

Objective: To determine if Levalbuterol can inhibit the degranulation of mast cells and the subsequent release of mediators like histamine.

Methodology:

-

Cell Culture: A suitable mast cell line (e.g., RBL-2H3 cells) or primary mast cells are cultured under appropriate conditions.

-

Sensitization (for IgE-mediated degranulation): Cells are sensitized with an antigen-specific IgE overnight.

-

Pre-treatment with Levalbuterol: The cells are pre-incubated with varying concentrations of Levalbuterol for a specific duration.

-

Induction of Degranulation: Degranulation is induced by adding a secretagogue, such as an antigen (for sensitized cells), compound 48/80, or a calcium ionophore (e.g., A23187).

-

Quantification of Degranulation: The extent of degranulation is quantified by measuring the release of a granular enzyme, such as β-hexosaminidase, into the cell supernatant. The enzyme activity is measured using a colorimetric substrate.

-

Data Analysis: The percentage of inhibition of degranulation by Levalbuterol is calculated by comparing the enzyme release in Levalbuterol-treated cells to that in untreated (control) cells.

Signaling Pathways and Visualizations

The bronchoprotective effects of Levalbuterol are primarily mediated through the β2-adrenergic receptor signaling cascade in airway smooth muscle cells.

β2-Adrenergic Receptor Signaling Pathway

Upon binding to the β2-adrenergic receptor on the surface of airway smooth muscle cells, Levalbuterol initiates a cascade of intracellular events. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (bronchodilation).

Caption: Levalbuterol's primary signaling pathway in airway smooth muscle cells.

Experimental Workflow: Isolated Guinea Pig Trachea Assay

The following diagram illustrates the typical workflow for assessing the relaxant properties of a test compound like Levalbuterol using the isolated guinea pig trachea preparation.

Caption: Workflow for the isolated guinea pig trachea experiment.

Logical Relationship: Levalbuterol's Dual Bronchoprotective Action

Levalbuterol exerts its bronchoprotective effects through two primary mechanisms: direct bronchodilation and indirect anti-inflammatory actions.

Caption: The dual mechanisms of Levalbuterol's bronchoprotective effects.

Conclusion

Preclinical studies have robustly demonstrated the bronchoprotective effects of Levalbuterol. Its high affinity for the β2-adrenergic receptor translates into potent bronchodilation. Furthermore, emerging evidence from in vitro models suggests that Levalbuterol possesses anti-inflammatory properties, including the ability to reduce the production of pro-inflammatory cytokines. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel bronchodilator therapies. The signaling pathways elucidated underscore the molecular basis of Levalbuterol's therapeutic action, offering targets for future drug discovery efforts in the management of obstructive airway diseases.

References

- 1. Exacerbation of airway hyperreactivity by (+/-)salbutamol in sensitized guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Airway hyper- or hyporeactivity to inhaled spasmogens 24 h after ovalbumin challenge of sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irbis-nbuv.gov.ua [irbis-nbuv.gov.ua]

- 4. Measurement of specific airway conductance in guinea pigs. A noninvasive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative phosphoproteomic analysis reveals unique cAMP signaling pools emanating from AC2 and AC6 in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Beyond the Beta-2 Receptor: An In-depth Technical Guide to the Molecular Targets of Levalbuterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol, the (R)-enantiomer of the racemic albuterol, is a cornerstone in the management of bronchoconstrictive respiratory diseases. Its primary therapeutic action is attributed to its high-affinity agonism of the β2-adrenergic receptor (β2AR), leading to bronchodilation. However, emerging evidence suggests that the molecular interactions of Levalbuterol extend beyond this canonical pathway, influencing inflammatory and cell cycle regulation processes. This technical guide delves into these non-β2AR-mediated effects, providing a comprehensive overview of the current understanding of Levalbuterol's broader molecular target landscape. We will explore its impact on key inflammatory and cell cycle signaling pathways, present available quantitative data, detail relevant experimental methodologies, and visualize the intricate molecular interactions.

Modulation of Inflammatory Signaling: The NF-κB and 11β-HSD1 Axis

A significant body of research points to Levalbuterol's ability to modulate the pivotal inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This effect appears to be intricately linked to the induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in local glucocorticoid metabolism.

Signaling Pathway

Levalbuterol's anti-inflammatory effects are primarily mediated through an indirect mechanism that potentiates endogenous glucocorticoid action. The proposed signaling cascade is as follows:

-

β2AR Activation: Levalbuterol binds to the β2-adrenergic receptor on airway epithelial cells.

-

cAMP/PKA Pathway: This binding activates the canonical Gs-protein/adenylyl cyclase/cAMP/Protein Kinase A (PKA) signaling pathway.

-

11β-HSD1 Upregulation: The activation of the cAMP/PKA pathway leads to the transcriptional upregulation of the HSD11B1 gene, resulting in increased expression of the 11β-HSD1 enzyme.

-

Glucocorticoid Activation: 11β-HSD1 converts inactive cortisone into active cortisol within the cell.

-

NF-κB Inhibition: The locally amplified cortisol then exerts its anti-inflammatory effects, which include the inhibition of the NF-κB signaling pathway. This inhibition is a well-established mechanism of glucocorticoids to suppress the expression of pro-inflammatory genes.

This pathway highlights a novel point of convergence between β2-agonist and glucocorticoid signaling, providing a molecular rationale for the observed anti-inflammatory properties of Levalbuterol.

Caption: Levalbuterol's anti-inflammatory signaling pathway.

Quantitative Data

| Parameter | Target/Effect | Cell Type | Levalbuterol Concentration | Observed Effect | Citation |

| mRNA Expression | 11β-HSD1 | Transformed murine Club cells (MTCC) | 10⁻⁶M | Significant increase in mRNA expression.[1][2] | [1][2] |

| Transcriptional Activity | NF-κB (LPS-induced) | NF-κB-luciferase MTCC | 10⁻⁶M (pre-treatment) | Significant inhibition of luciferase activity.[1] | [1] |

| Transcriptional Activity | NF-κB (TNFα-induced) | NF-κB-luciferase MTCC | 10⁻⁶M (pre-treatment) | Significant inhibition of luciferase activity.[1] | [1] |

Experimental Protocols

This protocol outlines the steps to quantify the change in HSD11B1 gene expression in response to Levalbuterol treatment.

Caption: Workflow for quantifying 11β-HSD1 mRNA expression.

-

Cell Culture and Treatment: Airway epithelial cells (e.g., MTCC or human bronchial epithelial cells) are cultured to confluency. Cells are then treated with Levalbuterol at various concentrations (e.g., 10⁻⁸M to 10⁻⁵M) or a vehicle control for a specified time (e.g., 24 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system. The reaction mixture includes the synthesized cDNA, forward and reverse primers specific for the HSD11B1 gene, a fluorescent probe (e.g., TaqMan®), and a PCR master mix. A housekeeping gene (e.g., GAPDH or β-actin) is also amplified in parallel for normalization.

-

Data Analysis: The relative expression of HSD11B1 mRNA is calculated using the comparative cycle threshold (ΔΔCt) method, normalizing the data to the housekeeping gene and comparing the treated samples to the vehicle control.[1]

This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of Levalbuterol.

-

Cell Transfection and Plating: HEK293T cells are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene. Transfected cells are plated in a multi-well plate.

-

Pre-treatment with Levalbuterol: Cells are pre-treated with Levalbuterol or vehicle for a specified duration (e.g., 24 hours).

-

Inflammatory Stimulus: Following pre-treatment, cells are stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined period (e.g., 6 hours).

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

Data Normalization and Analysis: Luciferase activity is often normalized to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. The inhibitory effect of Levalbuterol is calculated by comparing the luciferase activity in Levalbuterol-treated cells to that in vehicle-treated cells.[1][3]

Regulation of Cell Cycle Progression: Inhibition of Retinoblastoma (Rb) Protein Expression